molecular formula C8H14O3 B8308362 3-Acetyl-hexanoic acid

3-Acetyl-hexanoic acid

Cat. No. B8308362
M. Wt: 158.19 g/mol
InChI Key: SZZNYPZYDQZGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-hexanoic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Acetyl-hexanoic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-acetylhexanoic acid

InChI

InChI=1S/C8H14O3/c1-3-4-7(6(2)9)5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

SZZNYPZYDQZGDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 35 g of 2-acetyl-2-propyl-succinic acid diethyl ester, is added concentrated HCl (200 ml). The mixture is refluxed (oil bath 105° C.) overnight and to it is added brine (100 ml). The mixture is extracted with EtOAc (4×150 ml) and the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml). The NaOH solution is then cooled to 0° C. and acidified with concentrated HCl. The mixture is extracted with EtOAc (4×200 ml) and the combined extracts are washed with brine (200 ml), dried (Na2SO4) and evaporated in vacuo, which provides the title product as a yellow oil.
Name
2-acetyl-2-propyl-succinic acid diethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 35 g of the oil, 2-acetyl-2-propyl-succinic acid diethyl ester, is added concentrated HCl (200 ml). The mixture is refluxed (oil bath 105° C.) overnight and to it is added brine (100 ml). The mixture is extracted with EtOAc (4×150 ml) and the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml). The NaOH solution is then cooled to 0° C. and acidified with concentrated HCl. The mixture is extracted with EtOAc (4×200 ml) and the combined extracts are washed with brine (200 ml), dried (Na2SO4) and evaporated in vacuo, which provides 3-acetyl-hexanoic acid as a yellow oil.
[Compound]
Name
oil
Quantity
35 g
Type
reactant
Reaction Step One
Name
2-acetyl-2-propyl-succinic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

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